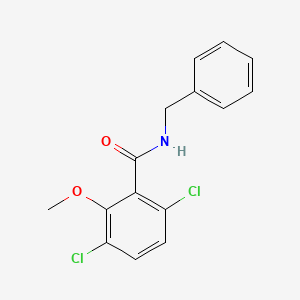

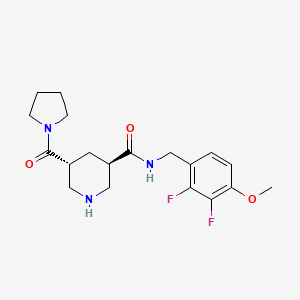

N-benzyl-3,6-dichloro-2-methoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-benzyl-3,6-dichloro-2-methoxybenzamide derivatives and similar compounds involves several chemical strategies, including acylation reactions, which are common for preparing benzamide compounds. For instance, the acylation reaction of 3-aminophenol with 4-methoxybenzoylchloride in THF has been reported to produce N-3-hydroxyphenyl-4-methoxybenzamide, characterized by ¹H NMR, ¹³C NMR, and elemental analysis (Karabulut et al., 2014).

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including N-benzyl-3,6-dichloro-2-methoxybenzamide, can be determined through single-crystal X-ray diffraction and DFT calculations. Studies on related compounds have shown that intermolecular interactions, such as dimerization and crystal packing, influence the molecular geometry, particularly the dihedral angles and the rotational conformation of aromatic rings (Karabulut et al., 2014).

Chemical Reactions and Properties

Benzamide compounds participate in various chemical reactions, reflecting their chemical properties. For example, N-(o-methoxybenzamido)thioureas exhibit enhanced anion binding affinity, illustrating the significant role of the benzamide moiety in anion interaction processes (Jiang et al., 2010).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as N-benzyl-3,6-dichloro-2-methoxybenzamide, are closely related to their molecular structure. Crystal growth and structure studies of similar compounds have been conducted to understand their stability, optical properties, and potential for applications in various fields (Prabukanthan et al., 2020).

Chemical Properties Analysis

The chemical properties of N-benzyl-3,6-dichloro-2-methoxybenzamide and related compounds are influenced by their functional groups and molecular structure. For instance, the presence of electron-donating and withdrawing groups affects their reactivity and interaction with other molecules, as seen in studies on anion binding and the synthesis of heterocyclic compounds (Jiang et al., 2010).

Wissenschaftliche Forschungsanwendungen

Inhibition of Poly(ADP-ribose) Synthetase : Benzamides substituted in the 3-position, including compounds related to N-benzyl-3,6-dichloro-2-methoxybenzamide, have been found to inhibit poly(ADP-ribose) synthetase, an enzyme involved in DNA repair processes. This discovery has implications for understanding cellular response to DNA damage and the development of cancer therapies (Purnell & Whish, 1980).

Radioiodinated Benzamide Derivatives for Melanoma Imaging : Studies on radioiodinated N-(dialkylaminoalkyl)benzamides, including derivatives of N-benzyl-3,6-dichloro-2-methoxybenzamide, have shown potential for use in imaging melanoma metastases. These compounds demonstrate improved melanoma uptake and tissue selectivity, which could facilitate better detection and treatment of melanoma (Eisenhut et al., 2000).

Sigma Receptor Scintigraphy in Breast Cancer Detection : N-benzyl-3,6-dichloro-2-methoxybenzamide analogs have been explored for their potential in visualizing primary breast tumors in vivo through sigma receptor scintigraphy. This method could offer a noninvasive approach to assess breast cancer proliferation and treatment efficacy (Caveliers et al., 2002).

Antioxidant Properties : Benzamide derivatives, including those structurally related to N-benzyl-3,6-dichloro-2-methoxybenzamide, have been studied for their antioxidant properties. These compounds show promise as potent antioxidants, potentially beneficial in the treatment of oxidative stress-related diseases (Perin et al., 2018).

Photocatalytic Degradation Studies : Research involving benzamide derivatives has contributed to understanding the photocatalytic degradation of certain organic compounds. This knowledge can be applied to environmental remediation and the development of more efficient photocatalysts (Torimoto et al., 1996).

Gastrointestinal Prokinetic Activity : The gastrointestinal prokinetic and antiemetic activities of N-benzyl-3,6-dichloro-2-methoxybenzamide related compounds have been investigated, demonstrating potential in treating gastrointestinal disorders (Sakaguchi et al., 1992).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-benzyl-3,6-dichloro-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2NO2/c1-20-14-12(17)8-7-11(16)13(14)15(19)18-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUCMJFGUMJODIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1C(=O)NCC2=CC=CC=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-3,6-dichloro-2-methoxybenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-hydroxy-2-(phenoxymethyl)-N-[1-(1,3-thiazol-2-yl)propyl]pyrimidine-5-carboxamide](/img/structure/B5547809.png)

![2-{2-[(2S)-2-(3-ethyl-1,2,4-oxadiazol-5-yl)-1-pyrrolidinyl]-2-oxoethyl}-4-methyl-1(2H)-phthalazinone](/img/structure/B5547817.png)

![5-chloro-1,3-dimethyl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-1H-pyrazole-4-sulfonamide](/img/structure/B5547821.png)

![7-[(1-methyl-1H-imidazol-2-yl)methyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5547826.png)

![2,6,6-trimethyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B5547832.png)

![1-isopropyl-N-{2-[(4-methoxyphenyl)thio]ethyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5547843.png)

![4-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}-2(1H)-quinolinone](/img/structure/B5547856.png)

![methyl 3-[(2-hydroxybenzoyl)amino]-1-benzofuran-2-carboxylate](/img/structure/B5547885.png)

![5-({[(dimethylamino)(4-fluorophenyl)acetyl]amino}methyl)-N-methyl-2-furamide](/img/structure/B5547886.png)

![8-{[2-(2-isopropyl-5-methylphenoxy)ethyl]amino}-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5547899.png)